Cas no 19131-99-8 ((S)-(-)-N-Methyl-1-phenylethylamine)

(S)-(-)-N-Methyl-1-phenylethylamine structure
19131-99-8 structure
Product Name:(S)-(-)-N-Methyl-1-phenylethylamine
Número CAS:19131-99-8
MF:C9H13N
Megavatios:135.206222295761
MDL:MFCD00067113
CID:136749
PubChem ID:2060073
Update Time:2025-04-19

(S)-(-)-N-Methyl-1-phenylethylamine Propiedades químicas y físicas

Nombre e identificación

    • (S)-(-)-N-Methyl-1-phenylethylamine
    • (S)-(-)-N,ALPHA-DIMETHYLBENZYLAMINE
    • (S)-(?)-N,α-Dimethylbenzylamine
    • Benzenemethanamine, N,a-dimethyl-, (aS)-
    • N-Methyl-1-phenylethanamine
    • (S)-N-Methyl-1-phenylethanamine
    • i>)-(-)-<i>N<
    • N-Methyl-(S)-Alpha-phenylethylamine
    • N-methyl-N-[(1S)-1-phenylethyl]amine
    • (S)-DMBA
    • (S)-(-)-α-Methyl-N-methylbenzylamine
    • (S)-(-)-N,A-DIMETHYLBENZYLAMINE
    • (s)-(-)-n,α-dimethylbenzylamine
    • (S)-(-0-N,α-DIMETHYLBENZYLAMINE
    • N-Methyl-(S)-α-phenylethylamine
    • S(-)-N-METHYL-1-PHENYLETHYLAMINE
    • (1S)-N-Methyl-1-phenylethanamine
    • (+)-Methyl-<1-phenyl-ethyl>-aMin
    • S-N,α-diMethyl-BenzeneMethanaMin
    • 4MU17YEN7Y
    • N-Methyl-N-((1S)-1-phenylethyl)amine
    • N-Methyl-1-phenylethylamine, (S)-
    • PubChem18717
    • (S)-N,alpha-dimethylbenzylamine
    • n-methyl-(s)-1-phenylethylamine
    • Methyl[(S)-1-phenylethyl]amine
    • BENZENEMETHANAMINE, N,.ALPHA.-DIMETHYL-, (S)-
    • Q27260144
    • BENZENEMETHANAMINE, N,.ALPHA.-DIMETHYL-, (.ALPHA.S)-
    • J-012366
    • N-methyl-N-((S)-1-phenyl-ethyl)amine
    • 19131-99-8
    • Benzenemethanamine, N,alpha-dimethyl-, (alphaS)-
    • N-METHYL-(S)-.ALPHA.-PHENYLETHYLAMINE
    • CHEMBL1907958
    • A847487
    • AKOS016843115
    • (S)-N-Methyl-1-phenylethan-1-amine
    • (S)-N-Methyl-1- phenylethylamine
    • (s)-n-methyl-1-phenylethylamine
    • Benzenemethanamine, N,alpha-dimethyl-, (S)-
    • M3047
    • MFCD00067113
    • (S)-(-)-N-methyl A-methylbenzylamine
    • EN300-181100
    • N-METHYL-N-((.ALPHA.S)-.ALPHA.-METHYLBENZYL)AMINE
    • AS-31748
    • CS-0098020
    • UNII-4MU17YEN7Y
    • SCHEMBL6133
    • (S)-(-)-N,alpha-dimetylbenzylamine
    • (S)-(-)-alpha-Methyl-N-methylbenzylamine
    • (S)-(-)-N,alpha-Dimethylbenzylamine, 98%
    • A-Dimethylbenzylamine
    • methyl[(1S)-1-phenylethyl]amine
    • N-Methyl-N-((alphaS)-alpha-methylbenzyl)amine
    • RCSSHZGQHHEHPZ-QMMMGPOBSA-N
    • DTXSID40366137
    • methyl-((S)-1-phenyl-ethyl)-amine
    • (S)-N,
    • (+)-i
    • AMY20008
    • BDBM50367745
    • DB-005568
    • CHEBI:230020
    • MDL: MFCD00067113
    • Renchi: 1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m0/s1
    • Clave inchi: RCSSHZGQHHEHPZ-QMMMGPOBSA-N
    • Sonrisas: N(C)[C@@H](C)C1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 135.10500
  • Masa isotópica única: 135.104799419g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 84.7
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 1.7
  • Superficie del Polo topológico: 12

Propiedades experimentales

  • Color / forma: 浅黄色透明液体
  • Denso: 0.928 g/mL at 20 °C(lit.)
  • Punto de fusión: 116°C (estimate)
  • Punto de ebullición: 79°C/14mmHg(lit.)
  • Punto de inflamación: 华氏:141.8 °F
    摄氏:61 °C
  • índice de refracción: n20/D 1.512(lit.)
  • PSA: 12.03000
  • Logp: 2.35790
  • Rotación específica: -72 º (c=2 in chloroform)
  • Actividad óptica: [α]20/D −73±5°, c = 2 in chloroform
  • Disolución: 未确定

(S)-(-)-N-Methyl-1-phenylethylamine Información de Seguridad

  • Símbolo: GHS05 GHS07
  • Promover:危险
  • Palabra de señal:Danger
  • Instrucciones de peligro: H302-H312-H314-H332
  • Declaración de advertencia: P280-P305 + P351 + P338-P310
  • Número de transporte de mercancías peligrosas:UN 2619
  • Wgk Alemania:3
  • Código de categoría de peligro: 20/21/22-34
  • Instrucciones de Seguridad: S26; S36; S45
  • Código F de la marca fuka:10-23
  • Señalización de mercancías peligrosas: C
  • Nivel de peligro:IRRITANT
  • Grupo de embalaje:II
  • Términos de riesgo:R20/21/22; R34

(S)-(-)-N-Methyl-1-phenylethylamine Datos Aduaneros

  • Código HS:2921499090
  • Datos Aduaneros:

    中国海关编码:

    2921499090

    概述:

    2921499090 其他芳香单胺及衍生物及它们的盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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(S)-(-)-N-Methyl-1-phenylethylamine Métodos de producción

(S)-(-)-N-Methyl-1-phenylethylamine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:19131-99-8)(S)-(-)-N-Methyl-1-phenylethylamine
Número de pedido:A847487
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:15
Precio ($):299.0
Correo electrónico:sales@amadischem.com

(S)-(-)-N-Methyl-1-phenylethylamine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:19131-99-8)(S)-(-)-N-Methyl-1-phenylethylamine
A847487
Pureza:99%
Cantidad:25g
Precio ($):299.0